73ET74Lvy6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

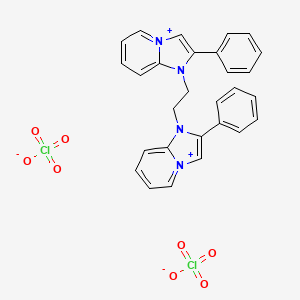

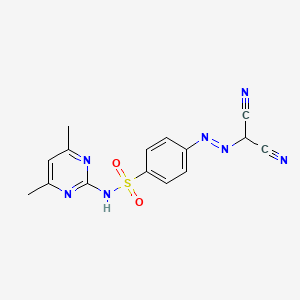

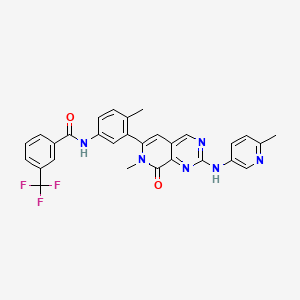

PHI-501 is a novel and potent dual inhibitor targeting pan-RAF and discoidin domain receptor (DDR) kinases. It has shown significant promise in overcoming resistance to BRAF and MEK inhibitors in melanoma treatment . This compound is orally bioavailable and has demonstrated high efficacy in preclinical studies .

Preparation Methods

The synthesis of PHI-501 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the compound’s development has utilized advanced techniques in medicinal chemistry and big data-driven drug discovery platforms . Industrial production methods for PHI-501 are likely to involve scalable synthetic routes that ensure high purity and yield, although detailed protocols are not publicly available.

Chemical Reactions Analysis

PHI-501 undergoes various chemical reactions, primarily focusing on its inhibitory effects on kinase pathways. The compound is known to inhibit the phosphorylation of MEK, ERK, and AKT proteins in the downstream signaling of RAF and DDRs . Common reagents and conditions used in these reactions include kinase inhibitors and cell-based assays to evaluate the compound’s efficacy. Major products formed from these reactions include decreased levels of cyclin D1 and survivin, leading to apoptosis in melanoma cells .

Scientific Research Applications

PHI-501 has a wide range of scientific research applications, particularly in the field of oncology. It has been extensively studied for its potential to overcome drug resistance in melanoma, especially in cases where BRAF and MEK inhibitors have failed . The compound has shown potent growth inhibition in melanoma cell lines harboring BRAF V600E or NRAS mutations . Additionally, PHI-501 has demonstrated significant anti-tumor activity in xenograft mouse models, making it a promising candidate for further clinical development

Mechanism of Action

PHI-501 exerts its effects by dual inhibition of pan-RAF and discoidin domain receptor kinases. This dual inhibition disrupts the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival . By inhibiting the phosphorylation of key proteins such as MEK, ERK, and AKT, PHI-501 effectively reduces the levels of cyclin D1 and survivin, leading to apoptosis in melanoma cells . The compound’s ability to overcome resistance to BRAF and MEK inhibitors is attributed to its potent inhibitory effects on these pathways .

Comparison with Similar Compounds

PHI-501 is unique in its dual inhibition of pan-RAF and discoidin domain receptor kinases, setting it apart from other kinase inhibitors that typically target only one pathway. Similar compounds include vemurafenib, dabrafenib, and encorafenib, which are class I BRAF inhibitors . these inhibitors often face limitations in treating melanoma with non-V600/RAS mutations. PHI-501 has shown superior efficacy in overcoming these limitations, making it a valuable addition to the arsenal of kinase inhibitors . Other similar compounds include belvarafenib, another pan-RAF inhibitor, but PHI-501 has demonstrated higher potency and effectiveness in preclinical studies .

Properties

CAS No. |

2470433-36-2 |

|---|---|

Molecular Formula |

C29H23F3N6O2 |

Molecular Weight |

544.5 g/mol |

IUPAC Name |

N-[4-methyl-3-[7-methyl-2-[(6-methylpyridin-3-yl)amino]-8-oxopyrido[3,4-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C29H23F3N6O2/c1-16-7-9-21(35-26(39)18-5-4-6-20(11-18)29(30,31)32)13-23(16)24-12-19-14-34-28(37-25(19)27(40)38(24)3)36-22-10-8-17(2)33-15-22/h4-15H,1-3H3,(H,35,39)(H,34,36,37) |

InChI Key |

MAFNESNJTDKLPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C(=O)N3C)NC5=CN=C(C=C5)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)